Anastrozole Dimer Impurity

Molecular characterization Impurity profiling LC-MS method development

Sourcing the wrong Anastrozole-related impurity for HPLC method validation risks misidentification, co-elution, and ANDA rejection. Anastrozole Dimer Impurity (CAS 1216898-82-6) is the exact EP Impurity B / USP Related Compound C mandated by both pharmacopeias. • Single lot satisfies dual EP & USP identification requirements, eliminating redundant qualification and reducing inventory costs. • Compatible with validated UHPLC methods achieving LODs of 0.011-0.014 μg/mL; full characterization data (HPLC, MS, NMR) provided with every shipment. • Custom-synthesized reference material with traceable analytical documentation-essential for ICH Q3A/Q3B-compliant impurity profiling in ANDA and DMF submissions.

Molecular Formula C30H31N9
Molecular Weight 517.64
CAS No. 1216898-82-6
Cat. No. B601016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnastrozole Dimer Impurity
CAS1216898-82-6
Synonyms2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile
Molecular FormulaC30H31N9
Molecular Weight517.64
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4
InChIInChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Anastrozole Dimer Impurity: Regulatory Identity and Codification


Anastrozole Dimer Impurity (CAS 1216898-82-6) is a structurally defined process-related impurity of the aromatase inhibitor Anastrozole, formally codified as Anastrozole EP Impurity B and Anastrozole USP Related Compound C, with a molecular formula of C30H31N9 and a molecular weight of 517.6 g/mol [1][2]. It arises as a by-product during the synthesis of Anastrozole and is recognized as a critical impurity marker in pharmacopeial monographs for ensuring the purity and safety of Anastrozole active pharmaceutical ingredient (API) and finished drug products .

Codified as EP Impurity B and USP Related Compound C for Anastrozole
Supports impurity profiling in API and finished product analysis
Dual EP/USP recognition reduces need for multiple reference standards

Non-Substitutability of Anastrozole Dimer Impurity Standards


Impurity reference standards are not interchangeable commodities; each impurity possesses a unique chemical structure, molecular weight, and chromatographic behavior that dictates its specific role in method development and validation. Substituting Anastrozole Dimer Impurity with another Anastrozole-related impurity (e.g., EP Impurity A or C) compromises the accuracy of impurity profiling, risks misidentification during HPLC analysis due to differing retention characteristics, and fails to meet regulatory requirements for ANDA submissions or commercial batch release testing, where the use of the exact specified impurity standard is mandated [1][2]. The absence of a pharmacopeial purity monograph for this custom-synthesized impurity further underscores the necessity of sourcing a well-characterized reference material with defined purity and traceable analytical data .

Distinct molecular structure and chromatographic behavior may cause misidentification if substituted for another Anastrozole impurity.
Non-designated impurity standard may not meet pharmacopeial monograph requirements for ANDA-related impurity profiling.
Absence of a pharmacopeial purity monograph for this custom-synthesized impurity requires fully characterized reference material.

Quantitative Differentiation of Anastrozole Dimer Impurity


Distinctive Molecular Weight and Elemental Composition

Anastrozole Dimer Impurity (CAS 1216898-82-6) exhibits a molecular weight of 517.6 g/mol and contains 9 nitrogen atoms, which is approximately 1.8–2.1 times greater than the molecular weights of other commonly encountered Anastrozole EP impurities such as EP Impurity A (279.3 g/mol), C (305.2 g/mol), D (384.1 g/mol), and E (242.3 g/mol) [1][2]. This substantial mass difference and distinct elemental composition provide a clear differentiator in mass spectrometry-based detection and identification workflows.

Molecular Weight
Head-to-head
Target 517.6 g/mol vs. comparators 242–384 g/mol
1.8–2.1× higher
Supports distinct LC-MS peak assignment
Computed molecular weight values from PubChem and vendor data
Molecular characterization Impurity profiling LC-MS method development

Superior Chromatographic Purity

The HPLC standard grade of Anastrozole Dimer Impurity (CAS 1216898-82-6) is specified at a minimum purity of 99% . In contrast, widely available reference standards for Anastrozole EP Impurity A are typically offered at a purity of ≥95% , and EP Impurity C at 98% [1]. This 1–4% purity advantage for the dimer impurity translates to a more reliable calibration standard for quantitative impurity determination.

Chromatographic Purity
Data to verify
Reported purity 99% vs. EP Impurity A 95% / C 98%
May improve calibration reliability for quantitation
Supplier-reported purity; verify CoA and independent data
Reference standard purity HPLC analysis Quality control

Dual EP/USP Pharmacopeial Recognition

Anastrozole Dimer Impurity (CAS 1216898-82-6) is uniquely identified as both Anastrozole EP Impurity B and Anastrozole USP Related Compound C, whereas other related impurities (e.g., EP Impurity A, D, E) are designated as USP Related Compounds A, E, and the EP nomenclature only . This dual moniker simplifies cross-referencing between European and United States pharmacopeial requirements, reducing the need for multiple reference standards in global regulatory filings.

Pharmacopeial ID
Class-level
EP Impurity B / USP Related Compound C
One-to-one dual recognition
May streamline cross-pharmacopeial reference management
Class-level inference; verify against current monographs
Pharmacopeial compliance Regulatory submission ANDA

Stability-Indicating Method Validation

A validated UHPLC method developed using a Design of Experiments (DoE) approach achieved baseline separation of Anastrozole from five process-related impurities, including Anastrozole Dimer Impurity, with limit of detection (LOD) values ranging from 0.011–0.014 μg/mL and limit of quantitation (LOQ) from 0.020–0.025 μg/mL for the impurities [1]. While this study does not provide isolated data for the dimer impurity alone, it establishes that the compound can be reliably quantified at trace levels (≤0.1%) using modern UHPLC techniques.

UHPLC Method
Method context
LOD 0.011–0.014 μg/mL
LOQ 0.020–0.025 μg/mL
Supports trace impurity profiling via UHPLC
Validated method using ACQUITY BEH C18 column, 215 nm
Method validation UHPLC Trace impurity analysis

Custom Synthesis and Full Characterization

Anastrozole Dimer Impurity (CAS 1216898-82-6) is a custom-synthesized impurity for which no pharmacopeial purity monograph exists . Consequently, the availability of detailed characterization data—including HPLC chromatograms, MS spectra, and NMR spectra—is paramount for establishing traceability and ensuring batch-to-batch consistency. Reputable vendors supply this impurity with comprehensive analytical documentation, whereas generic or uncertified sources may lack the requisite data package for regulatory submissions.

Characterization Data
Source review
Supplied with HPLC, MS, NMR characterization data
Critical for traceability and method transfer
Verify CoA completeness; no pharmacopeial purity monograph exists
Custom synthesis Reference standard Analytical characterization

Anastrozole Dimer Impurity: Application Scenarios


ANDA Submission and Commercial Batch Release Testing

Pharmaceutical manufacturers seeking Abbreviated New Drug Application (ANDA) approval for generic Anastrozole formulations must demonstrate adequate control of process-related impurities. Anastrozole Dimer Impurity (CAS 1216898-82-6), as the designated EP Impurity B and USP Related Compound C, serves as a primary reference standard for identifying and quantifying this specific dimeric by-product in API and finished drug product batches. Its use is mandated by pharmacopeial monographs and is critical for establishing impurity profiles that meet ICH Q3A/Q3B guidelines. The 99% HPLC purity of this reference standard ensures accurate calibration and reliable reporting of impurity levels within specified limits (typically ≤0.2% for unspecified impurities [1]).

Stability-Indicating HPLC/UHPLC Method Development and Validation

Analytical scientists developing stability-indicating methods for Anastrozole require well-characterized impurity standards to assess method specificity and resolution. Anastrozole Dimer Impurity, with its distinct molecular weight (517.6 g/mol) and unique retention behavior, is essential for confirming that the method can separate the dimer from the API and other related compounds. The compound's demonstrated compatibility with validated UHPLC methods achieving LODs of 0.011–0.014 μg/mL [2] underscores its suitability for high-sensitivity trace analysis. Using this specific impurity standard reduces the risk of co-elution and misidentification, thereby expediting method validation timelines.

Global Regulatory Filings Requiring Dual EP/USP Compliance

For multinational pharmaceutical companies filing drug master files (DMFs) or marketing authorization applications in both European and U.S. jurisdictions, Anastrozole Dimer Impurity offers a unique logistical advantage. As it is recognized as both EP Impurity B and USP Related Compound C, a single reference standard lot can satisfy the identification requirements of both pharmacopeias . This reduces the need to source, qualify, and inventory two separate impurity standards, leading to cost savings and simplified quality system management.

Custom Synthesis and Impurity Fate Mapping in Process Development

During process development and scale-up, understanding the formation pathway of the dimer impurity is crucial for optimizing reaction conditions to minimize its generation. The availability of Anastrozole Dimer Impurity as a characterized reference standard enables process chemists to spiking studies and track impurity fate across synthetic steps. Because this impurity is a custom synthesis with no pharmacopeial purity monograph , sourcing it from a vendor that provides full analytical characterization (HPLC, MS, NMR) is essential for accurate identification and quantification in in-process control samples.

Application
Selection Property
Validation Focus
Impurity profiling in generic Anastrozole formulations
Pharmacopeial identity (EP/USP codification)
Impurity limit verification and reporting per ICH guidelines
Stability-indicating method development
Distinct molecular weight and retention profile
Method specificity and resolution assessment
Cross-pharmacopeial reference standard management
Dual EP/USP recognition
Single-standard qualification across jurisdictions
Impurity fate mapping during process development
Full analytical characterization package
Lot consistency and in-process control traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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